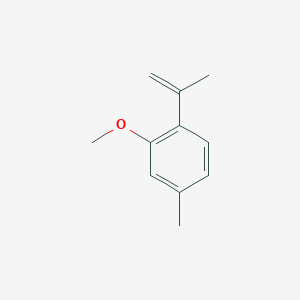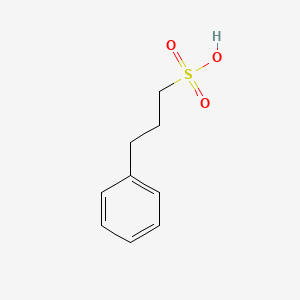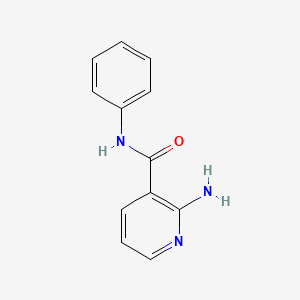
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.
Amidation Reaction: The 3,5-dichlorobenzoic acid is reacted with butan-2-amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways related to its biological activity, such as neurotransmitter pathways in the brain.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide: Unique due to its specific substituents.
Other Benzamides: Compounds like sulpiride and metoclopramide, which are used as antipsychotic and antiemetic agents.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other benzamides.
Propiedades
Número CAS |
41197-74-4 |
|---|---|
Fórmula molecular |
C15H22Cl2N2O |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-5-9(3)19(10(4)6-2)15(20)12-7-11(16)8-13(17)14(12)18/h7-10H,5-6,18H2,1-4H3 |
Clave InChI |
IXRAFYMGDCHWCL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


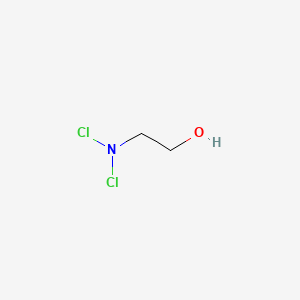

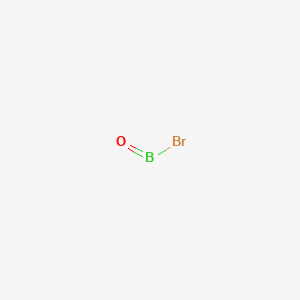
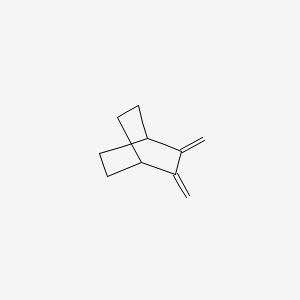
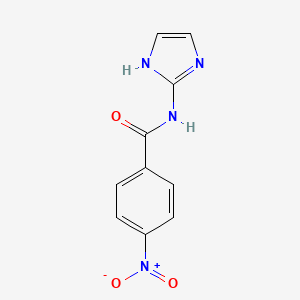
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

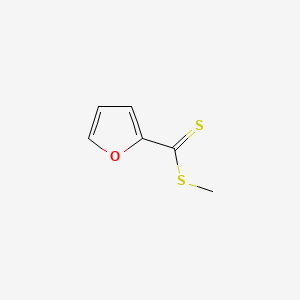
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
